molecular formula C17H12FNO B180861 4-fluoro-N-naphthalen-2-ylbenzamide CAS No. 198879-92-4

4-fluoro-N-naphthalen-2-ylbenzamide

Cat. No. B180861
CAS RN: 198879-92-4
M. Wt: 265.28 g/mol
InChI Key: MZDLEURDVMYHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-naphthalen-2-ylbenzamide, commonly known as FNA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By inhibiting FAAH, FNA can increase the levels of endocannabinoids in the body, which has potential therapeutic applications for a variety of conditions.

Mechanism of Action

The mechanism of action of FNA is based on its ability to inhibit 4-fluoro-N-naphthalen-2-ylbenzamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting 4-fluoro-N-naphthalen-2-ylbenzamide, FNA can increase the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
FNA has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. FNA has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and to increase the levels of antioxidant enzymes, such as superoxide dismutase. In addition, FNA has been shown to have analgesic, anxiolytic, and antidepressant effects.

Advantages and Limitations for Lab Experiments

FNA has several advantages for lab experiments. It is a potent and selective inhibitor of 4-fluoro-N-naphthalen-2-ylbenzamide, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using FNA in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. In addition, its effects may be influenced by other factors, such as the presence of other cannabinoids or endocannabinoids.

Future Directions

There are several future directions for research on FNA. One area of interest is in the development of novel analogs of FNA that may have improved pharmacological properties. Another area of interest is in the exploration of FNA's potential in the treatment of other conditions, such as inflammatory bowel disease, multiple sclerosis, and epilepsy. Finally, there is also interest in the development of new methods for delivering FNA, such as transdermal patches or inhalation devices, which may improve its efficacy and reduce side effects.
Conclusion:
In conclusion, FNA is a potent and selective inhibitor of 4-fluoro-N-naphthalen-2-ylbenzamide that has potential therapeutic applications for a variety of conditions. Its mechanism of action is based on its ability to increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and lead to a variety of physiological effects. While there are some limitations to using FNA in lab experiments, it remains a valuable tool for studying the endocannabinoid system and exploring its potential therapeutic applications. Further research is needed to fully understand the pharmacological properties of FNA and its potential in the treatment of various conditions.

Synthesis Methods

The synthesis of FNA involves several steps, starting with the reaction of 2-naphthol with 4-fluorobenzoyl chloride to form 4-fluoro-N-(naphthalen-2-yl)benzamide. This intermediate is then treated with a reducing agent to yield FNA. The synthesis of FNA has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

FNA has been extensively studied in the field of medicinal chemistry, and its potential therapeutic applications have been explored in a variety of preclinical and clinical studies. One of the most promising areas of research is in the treatment of pain. FNA has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been investigated for its potential in the treatment of anxiety, depression, and addiction.

properties

CAS RN

198879-92-4

Product Name

4-fluoro-N-naphthalen-2-ylbenzamide

Molecular Formula

C17H12FNO

Molecular Weight

265.28 g/mol

IUPAC Name

4-fluoro-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H12FNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20)

InChI Key

MZDLEURDVMYHAR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F

synonyms

4-FLUORO-2-NAPHTHALENYL-BENZAMIDE

Origin of Product

United States

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